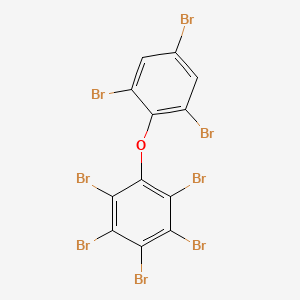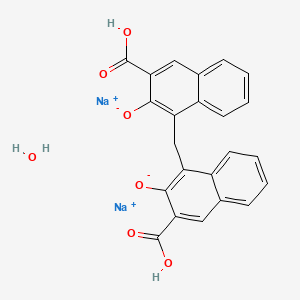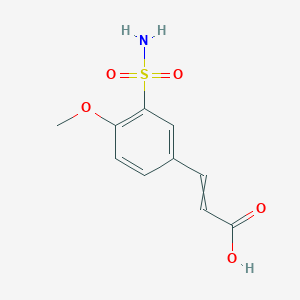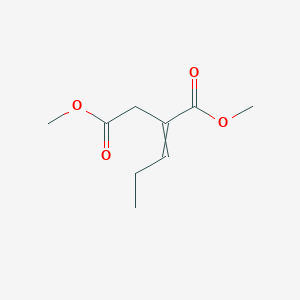
4-Chloro-2-(difluoromethyl)pyridine
説明
4-Chloro-2-(difluoromethyl)pyridine is a pyridine derivative with the molecular formula C6H4ClF2N and a molecular weight of 163.55 . It is used as a chemical intermediate in the synthesis of several crop-protection products .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(difluoromethyl)pyridine is 1S/C6H4ClF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Chloro-2-(difluoromethyl)pyridine is a liquid at room temperature . It has a boiling point of 163.8±35.0 C at 760 mmHg .科学的研究の応用
Synthesis of Herbicide Intermediates
4-Chloro-2-(difluoromethyl)pyridine derivatives have been explored in the synthesis of herbicides. For instance, Zuo Hang-dong (2010) described the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, from nicotinamide through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving a yield of 48.7% (Zuo Hang-dong, 2010).
Medicinal Chemistry Research
The compound has applications in medicinal chemistry. M. P. Catalani et al. (2010) synthesized 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative with potential as a metabolically stable version of the benzodioxole fragment, using simple and inexpensive starting materials. This synthesis could lead to further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
Enzymatic Kinetic Resolution
4-Chloro-2-(difluoromethyl)pyridine is also significant in enzymatic processes. E. Busto et al. (2006) detailed the enzymatic kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines, valuable precursors for preparing enantiomerically pure catalysts derived from 4-(N,N-dimethylamino)pyridine, using Pseudomonas cepacia lipase (Busto, Gotor‐Fernández, & Gotor, 2006).
Chemoenzymatic Synthesis Routes
The compound plays a role in chemoenzymatic synthesis. Busto, Gotor‐Fernández, and Gotor (2006) prepared enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines and 4-(dimethylamino)-3-[hydroxy(phenyl)methyl]pyridine through efficient chemoenzymatic routes, testing various lipases and oxidoreductases for bioreductions of corresponding ketones (Busto, Gotor‐Fernández, & Gotor, 2006).
Antimicrobial Activities and DNA Interaction
The compound has been studied for its antimicrobial activities and interaction with DNA. M. Evecen et al. (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine and investigated its antimicrobial activities, DNA interaction, and structural and spectroscopic properties (Evecen, Kara, İdil, & Tanak, 2017).
Optical and Magnetic Properties
Research has also been conducted on the optical and magnetic properties of pyridine derivatives. Dimitris I. Alexandropoulos et al. (2011) reported on nonanuclear lanthanide clusters containing 2-(hydroxymethyl)pyridine, showing single-molecule magnetism and intense red photoluminescence in different derivatives (Alexandropoulos et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZZTRHKWXUPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728874 | |
| Record name | 4-Chloro-2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)pyridine | |
CAS RN |
1193104-11-8 | |
| Record name | 4-Chloro-2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B1493893.png)






![Benzyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1493925.png)




